4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally, the pyrimidine ring is introduced. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium or platinum. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 3,5-dimethyl-1-phenyl-: This compound shares the pyrazole ring structure but differs in its substituents and overall molecular framework.
1H-Pyrazole, 3,4-dimethyl-: Another similar compound with a pyrazole ring, but with different substitution patterns.
Uniqueness
4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine is unique due to its combination of pyrazole, piperazine, and pyrimidine rings, along with specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-14-12-17(25-26(14)2)21(29)28-10-8-27(9-11-28)20-18(22)19(23-13-24-20)15-4-6-16(30-3)7-5-15/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWTYVBWJJBDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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